Comprehensive Technical Guide: Chemical and Physical Properties of 5-Fluoro-2-phenyl-3-pyridinecarboxylic Acid
Comprehensive Technical Guide: Chemical and Physical Properties of 5-Fluoro-2-phenyl-3-pyridinecarboxylic Acid
Executive Summary
5-Fluoro-2-phenyl-3-pyridinecarboxylic acid (CAS Registry Number: 1214323-45-1) is a highly functionalized, fluorinated nicotinic acid derivative. With its unique structural motifs—a fluorine atom at the C5 position, a phenyl ring at the C2 position, and a carboxylic acid at the C3 position—this compound serves as a critical building block in modern medicinal chemistry and agrochemical development. The strategic placement of the fluorine atom modulates the pKa of the pyridine nitrogen and the lipophilicity of the molecule, while the biphenyl-like steric bulk dictates specific spatial conformations. This whitepaper details its physicochemical profile, synthetic methodology, and analytical characterization protocols.
Physicochemical Profile
The physical and chemical properties of 5-Fluoro-2-phenyl-3-pyridinecarboxylic acid dictate its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing fluorine atom significantly impacts the electron density of the pyridine ring, lowering the basicity of the nitrogen atom compared to unfluorinated analogs.
Table 1: Key Chemical and Physical Properties
| Property | Value | Causality / Significance |
| CAS Number | 1214323-45-1 | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C12H8FNO2 | Represents the 2,3,5-trisubstituted pyridine core. |
| Molecular Weight | 217.19 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | Favorable for membrane permeability and oral bioavailability. |
| Predicted LogP | ~2.8 - 3.1 | The fluorine atom increases lipophilicity, enhancing target binding via hydrophobic interactions. |
| Hydrogen Bond Donors | 1 (COOH) | Crucial for interacting with target protein backbones. |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates multipoint coordination in receptor active sites. |
| Appearance | Off-white to pale yellow powder | Typical for conjugated aromatic carboxylic acids. |
Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 2-aryl-substituted pyridinecarboxylic acids is the Suzuki-Miyaura cross-coupling reaction (1). By coupling 2-chloro-5-fluoro-3-pyridinecarboxylic acid with phenylboronic acid, researchers can achieve high regioselectivity and yield. The sterically hindered nature of the ortho-carboxylic acid requires careful selection of the palladium catalyst and base to prevent protodeboronation and ensure efficient transmetalation.
Mechanistic Pathway
The catalytic cycle involves four self-validating steps:
-
Oxidative Addition : Insertion of Pd(0) into the C-Cl bond of the pyridine substrate.
-
Base Exchange : Replacement of the halide on the Pd(II) complex with a base (e.g., carbonate).
-
Transmetalation : Transfer of the phenyl group from the boronic acid to the Pd(II) center.
-
Reductive Elimination : Release of the final product and regeneration of the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the target compound.
Step-by-Step Experimental Protocol
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 2-chloro-5-fluoro-3-pyridinecarboxylic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) as the precatalyst. Recent advancements also support the use of eco-friendly heterogeneous catalysts for similar cross-couplings (2).
-
Solvent System : Introduce a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality Note: The aqueous component is essential for the activation of the boronic acid via the formation of a reactive, electron-rich boronate complex, which accelerates transmetalation.
-
Reaction : Heat the mixture to 90°C and stir for 12-16 hours. Monitor the reaction progression via TLC or LC-MS until the complete consumption of the starting material.
-
Workup : Cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities and triphenylphosphine oxide.
-
Isolation : Carefully acidify the aqueous layer with 1M HCl to pH ~3. Causality Note: Acidification protonates the carboxylate salt, neutralizing the molecule and forcing the highly lipophilic 5-Fluoro-2-phenyl-3-pyridinecarboxylic acid to precipitate. Filter the solid, wash with cold water, and dry under a vacuum.
Analytical Characterization Protocol
To ensure the scientific integrity and purity of the synthesized compound, a rigorous analytical validation system must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (400 MHz, DMSO-d₆) : Expect a broad singlet around δ 13.5 ppm corresponding to the carboxylic acid proton. The pyridine protons at C4 and C6 will appear as distinct doublets or multiplets with characteristic J-coupling to the fluorine atom (e.g., ³J_H-F and ⁴J_H-F). The phenyl ring protons will present as a multiplet between δ 7.4 - 7.8 ppm.
-
¹⁹F NMR (376 MHz, DMSO-d₆) : A single peak will be observed, confirming the presence of the fluorine atom on the heteroaromatic ring. The chemical shift will be characteristic of a 3-substituted fluoropyridine.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
-
Utilize Electrospray Ionization (ESI) in positive mode. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 218.06. A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid) will ensure sharp peak resolution.
-
Applications in Drug Development
5-Fluoro-2-phenyl-3-pyridinecarboxylic acid is highly valued in rational drug design (3). The carboxylic acid moiety serves as a classic bioisostere for tetrazoles or acylsulfonamides, providing critical hydrogen-bond donor/acceptor interactions with target proteins (e.g., kinase hinge regions or GPCR binding pockets). Furthermore, the introduction of the fluorine atom at the C5 position serves multiple purposes:
-
Metabolic Stability : Fluorination blocks potential sites of cytochrome P450-mediated oxidation, thereby increasing the half-life of the derivative.
-
Conformational Locking : The stereoelectronic effects of the fluorine atom can influence the dihedral angle between the pyridine and phenyl rings, locking the molecule into a bioactive conformation.
-
Lipophilicity Tuning : Fluorine enhances the overall lipophilicity (LogP), which improves cell membrane penetration without significantly increasing the molecular weight.
Safety and Handling
According to standard material safety data (4), compounds of this class are considered irritants. They may cause allergic skin reactions and serious eye irritation. Handling must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. In case of environmental release, the material should be absorbed or scooped up and placed in sealed containers for proper hazardous waste disposal.
References
- Matrix Scientific. "Safety Data Sheet: 5-Fluoro-2-phenyl-3-pyridinecarboxylic acid." 1int.co.uk.
- BenchChem Technical Support Team. "Application Notes and Protocols for Suzuki Coupling of 2-Chloronicotinic Acid." BenchChem.
- ACS Publications. "One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives." Journal of Organic Chemistry.
- National Institutes of Health (PMC). "Eco-Friendly Cellulose-Supported Nickel Complex as an Efficient and Recyclable Heterogeneous Catalyst for Suzuki Cross-Coupling Reaction.
